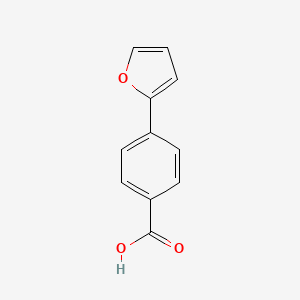

4-(Furan-2-yl)benzoesäure

Übersicht

Beschreibung

4-(2-furyl)benzoic Acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(2-furyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-furyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-furyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der Xanthinoxidase

4-(Furan-2-yl)benzoesäure-Derivate wurden synthetisiert und als Xanthinoxidase-Inhibitoren untersucht. Dieses Enzym ist ein Ziel für die Behandlung von Hyperurikämie und verwandten Krankheiten .

Furan-Plattformchemikalien

Furan-Derivate, einschließlich this compound, werden hinsichtlich ihres Potenzials jenseits von Brennstoffen und Kunststoffen untersucht und dienen als primäre Furan-Plattformchemikalien mit umfassenden synthetischen Anwendungen .

Antifungalaktivität

Verbindungen, die von this compound abgeleitet sind, haben gezeigt, dass sie das Wachstum von hefeähnlichen Pilzen Candida albicans bei bestimmten Konzentrationen hemmen, was auf ein potenzielles antifungales Anwendungspotenzial hindeutet .

Antibakterielle Aktivität

Jüngste Studien haben sich mit der Synthese neuer Furan-Derivate befasst, einschließlich solcher aus this compound, um ihre antibakterielle Aktivität zu untersuchen .

Nachhaltige Chemikalien

Die Verbindung gehört zu einer Gruppe von furanischen Verbindungen, die als „schlafende Riesen“ von erneuerbaren Zwischenprodukten bezeichnet werden. Sie sind von Bedeutung für die Erreichung einer nachhaltigen Energieversorgung und der Produktion wertvoller Chemikalien .

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of biological activities . For instance, some furan derivatives have been found to inhibit xanthine oxidase , an enzyme involved in purine metabolism and the production of reactive oxygen species .

Mode of Action

For example, some furan derivatives have been found to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . These reactions are a part of purine metabolism, and inhibition of xanthine oxidase can reduce the production of uric acid, which is beneficial in the treatment of gout .

Biochemical Pathways

For instance, some furan derivatives have been found to inhibit xanthine oxidase, thereby affecting purine metabolism .

Eigenschaften

IUPAC Name |

4-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJYVBSPOBUCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408683 | |

| Record name | 4-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-98-4 | |

| Record name | 4-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Fur-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(furan-2-yl)benzoic acid interact with xanthine oxidase, and what are the downstream effects?

A: 4-(Furan-2-yl)benzoic acid acts as a mixed-type inhibitor of xanthine oxidase []. This means it can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking and dynamics studies suggest that the carboxylic acid group of 4-(furan-2-yl)benzoic acid forms key interactions with the enzyme. Specifically, it forms a salt bridge with arginine 880 (Arg880) and a hydrogen bond with threonine 1010 (Thr1010) within the enzyme's active site []. This binding inhibits the enzyme's activity, which is responsible for the breakdown of hypoxanthine to xanthine and subsequently to uric acid. Therefore, inhibiting xanthine oxidase with compounds like 4-(furan-2-yl)benzoic acid could potentially be used to lower uric acid levels in the body, offering a potential therapeutic strategy for hyperuricemia and related conditions like gout.

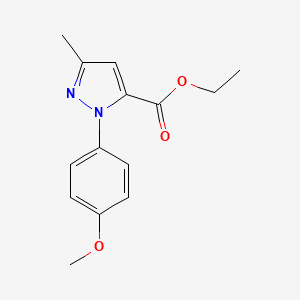

Q2: How does the structure of 4-(furan-2-yl)benzoic acid derivatives affect their ability to inhibit xanthine oxidase?

A: Research indicates that the inhibitory activity of 4-(furan-2-yl)benzoic acid derivatives against xanthine oxidase is influenced by the substituents present on the 3-position of the pyrazolone ring []. While the provided research doesn't detail the specific structure-activity relationships for various substituents, it highlights that 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid exhibits the most potent inhibitory activity among the tested derivatives. This suggests that modifications at this position can significantly impact the interaction with the enzyme and its subsequent inhibition. Further investigation into the structure-activity relationship could be valuable for optimizing the inhibitory potency of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[tert-Butyl(diphenyl)silyl]oxyheptanal](/img/structure/B1311948.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

![Glycine, N-[(2,4-dimethoxyphenyl)methyl]-](/img/structure/B1311963.png)